molecular formula C16H14Br2O4 B11538104 cyclohexyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate

cyclohexyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate

Cat. No.: B11538104
M. Wt: 430.09 g/mol
InChI Key: HIBVRMAJYWBDKI-UHFFFAOYSA-N
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Description

Cyclohexyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate is a synthetic organic compound that belongs to the class of chromene derivatives. Chromenes are known for their diverse biological activities and are widely used in medicinal chemistry. The compound’s structure includes a chromene core with bromine atoms at positions 6 and 8, a cyclohexyl group, and a carboxylate ester at position 3.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclohexyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Cyclohexyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Bromination: N-bromosuccinimide (NBS), bromine (Br2)

    Esterification: Cyclohexanol, dicyclohexylcarbodiimide (DCC)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Major Products Formed

    Substitution: Amino or thiol derivatives

    Reduction: Hydroxy derivatives

    Oxidation: Quinone derivatives

Mechanism of Action

The mechanism of action of cyclohexyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate involves its interaction with specific molecular targets. The compound’s chromene core can interact with enzymes and receptors, modulating their activity. The bromine atoms and the ester group contribute to its binding affinity and specificity. The exact pathways and molecular targets depend on the specific biological context and are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cyclohexyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate is unique due to its cyclohexyl ester group, which enhances its lipophilicity and potentially its biological activity. This structural feature distinguishes it from other similar compounds and contributes to its specific applications in medicinal chemistry and material science .

Properties

Molecular Formula

C16H14Br2O4

Molecular Weight

430.09 g/mol

IUPAC Name

cyclohexyl 6,8-dibromo-2-oxochromene-3-carboxylate

InChI

InChI=1S/C16H14Br2O4/c17-10-6-9-7-12(16(20)22-14(9)13(18)8-10)15(19)21-11-4-2-1-3-5-11/h6-8,11H,1-5H2

InChI Key

HIBVRMAJYWBDKI-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)OC(=O)C2=CC3=CC(=CC(=C3OC2=O)Br)Br

Origin of Product

United States

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